6-Amino-1-pyridin-3-YL-hexan-1-one oxime hydrochloride
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Overview
Description
6-Amino-1-pyridin-3-YL-hexan-1-one oxime hydrochloride is a chemical compound with the molecular formula C11H18ClN3O.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-1-pyridin-3-YL-hexan-1-one oxime hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with 3-methylpyridine, ethyl pivalate, hydroxylamine hydrochloride, and substituted benzoic acid.
Addition Reaction: The initial step involves an addition reaction where the starting materials are combined under controlled conditions.
Oximization: The intermediate product undergoes oximization, where hydroxylamine hydrochloride is used to introduce the oxime group.
Esterification: The final step involves esterification to form the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yield and purity, and the process is often automated to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
6-Amino-1-pyridin-3-YL-hexan-1-one oxime hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the oxime group to other functional groups.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different pyridine derivatives, while reduction can produce amines or other functional groups .
Scientific Research Applications
6-Amino-1-pyridin-3-YL-hexan-1-one oxime hydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-Amino-1-pyridin-3-YL-hexan-1-one oxime hydrochloride involves its interaction with specific molecular targets and pathways. The oxime group can form stable complexes with metal ions, influencing various biochemical processes. Additionally, the pyridine ring can interact with enzymes and receptors, modulating their activity .
Comparison with Similar Compounds
Similar Compounds
3,3-Dimethyl-1-(pyridin-3-yl)butan-2-one oxime: A similar compound with different substituents on the pyridine ring.
6-Amino-1-(pyridin-4-yl)hexan-1-one hydrochloride: A structural isomer with the amino group at a different position.
Uniqueness
Its ability to undergo various chemical reactions and form stable complexes makes it valuable for research and industrial purposes .
Properties
Molecular Formula |
C11H18ClN3O |
---|---|
Molecular Weight |
243.73 g/mol |
IUPAC Name |
N-(6-amino-1-pyridin-3-ylhexylidene)hydroxylamine;hydrochloride |
InChI |
InChI=1S/C11H17N3O.ClH/c12-7-3-1-2-6-11(14-15)10-5-4-8-13-9-10;/h4-5,8-9,15H,1-3,6-7,12H2;1H |
InChI Key |
TWFUKJSOKIFOOQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C(=NO)CCCCCN.Cl |
Origin of Product |
United States |
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